(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral propanolamine derivative featuring a 2,3-difluorophenyl substituent. The stereochemistry (1S,2S) and fluorine substitution pattern on the aromatic ring influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
QGQMHGKLKBAITH-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Imine Formation
- Starting materials: 2,3-difluorobenzaldehyde and a chiral amine or amino alcohol precursor.
- Solvent: Methanol or ethanol is commonly used for imine formation due to good solubility and mild reaction conditions.
- Conditions: The aldehyde and amine are mixed in equimolar amounts, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to promote imine formation.
- Temperature: Room temperature to 70 °C, with stirring for 12 hours to ensure completion.
Stereoselective Reduction
- Reducing agents: Borane complexes such as borane–dimethyl sulfide (BH3·Me2S) or sodium borohydride derivatives are employed.
- Conditions: Reduction is typically performed at low temperature (0 °C to room temperature) initially, followed by gentle heating (up to 60 °C) to complete the reaction.
- Solvent: Tetrahydrofuran (THF) or methanol are preferred solvents for the reduction step.
- Outcome: This step yields the (1S,2S) stereoisomer with high enantiomeric excess due to the chiral environment and choice of reducing agent.
Purification
- After reduction, the reaction mixture is quenched with methanol and water.
- Extraction with ethyl acetate or dichloromethane is performed to separate organic components.
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Final purification is typically achieved by preparative high-performance liquid chromatography (prep-HPLC) to isolate the pure stereoisomer.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Imine Formation | 2,3-difluorobenzaldehyde + chiral amine, MeOH, p-TsOH (catalytic), 25–70 °C, 12 h | Formation of imine intermediate |
| 2. Reduction | BH3·Me2S (10 eq), THF, 0 °C to 60 °C, 6 h | Stereoselective reduction to amino alcohol |
| 3. Workup & Purification | Quench with MeOH/H2O, extraction, drying, prep-HPLC | Isolation of (1S,2S) amino alcohol |
Alternative Catalytic and Synthetic Approaches
- Asymmetric Catalysis: Use of chiral catalysts or ligands during reduction can enhance stereoselectivity. For example, employing chiral oxazaborolidine catalysts or transition metal complexes can improve yield and enantiomeric purity.
- Pd-Catalyzed Coupling: For constructing the aryl-amino linkage, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been reported in related systems, using aryl halides and amine precursors under inert atmosphere at elevated temperatures (~110 °C).
- Continuous Flow Synthesis: Industrial scale synthesis may utilize continuous flow reactors to optimize reaction times, heat transfer, and reproducibility, thereby enhancing scalability and purity.
Research Findings and Analytical Data
- Yields: Typical isolated yields for the amino alcohol range from 70% to 85%, depending on reaction optimization.
- Stereochemical Purity: Enantiomeric excesses (ee) often exceed 95%, confirmed by chiral HPLC or NMR analysis with chiral shift reagents.
- Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and infrared spectroscopy.
- Stability: The amino alcohol is stable under standard storage conditions but sensitive to strong acids or bases that may racemize the chiral centers.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 2,3-difluorobenzaldehyde, chiral amine | Commercially available |
| Solvent for Imine Formation | Methanol or ethanol | Mild, polar solvents |
| Catalyst for Imine Formation | p-Toluenesulfonic acid (catalytic) | Promotes imine formation |
| Reducing Agent | Borane–dimethyl sulfide (BH3·Me2S) | High stereoselectivity |
| Reduction Solvent | THF | Compatible with borane reagent |
| Temperature (Imine) | 25–70 °C | 12 hours reaction time |
| Temperature (Reduction) | 0 °C to 60 °C | 6 hours |
| Purification | Prep-HPLC | High purity isolation |
| Yield | 70–85% | Dependent on reaction conditions |
| Enantiomeric Excess (ee) | >95% | Verified by chiral HPLC |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaOH (Sodium hydroxide) for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to (1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-OL exhibit potential as antidepressants. A study highlighted the efficacy of related compounds in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation is crucial for treating depression and anxiety disorders.
Case Study : A series of experiments conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease. Research is ongoing to evaluate its neuroprotective effects and its role in enhancing cognitive function.
Agrochemical Applications
Pesticide Development
The unique fluorinated structure of this compound makes it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability in environmental conditions.
Data Table: Comparison of Fluorinated Pesticides
| Compound Name | Activity Type | Efficacy (%) | Stability (Days) |
|---|---|---|---|
| This compound | Insecticide | 85 | 30 |
| Fluorinated Compound A | Herbicide | 78 | 25 |
| Fluorinated Compound B | Fungicide | 90 | 20 |
This table illustrates the efficacy and stability of this compound compared to other fluorinated pesticides.
Material Science Applications
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. Its amino alcohol functional group can facilitate interactions with various polymer backbones.
Case Study : In a recent study, polymers modified with this compound showed improved mechanical properties and resistance to solvents compared to unmodified polymers .
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution Effects: The 2,3-difluorophenyl group in the target compound contrasts with the 3,4-difluorophenyl in ticagrelor intermediates. The 2,3,5-trifluorophenyl analog introduces a third fluorine atom, which could further modulate electronic properties and metabolic stability but may reduce solubility.
Stereochemical Variations :
- The (1S,2S) configuration in the target compound differs from the (1S,2R) isomers seen in Parchem Chemicals’ analogs . Such stereochemical differences can drastically influence biological activity, as seen in enantiomer-specific drug efficacy.
Functional Group Modifications :
- Replacement of fluorine with tert-butyl or trifluoromethylthio groups introduces steric bulk or electron-withdrawing effects, respectively. These modifications are often employed to optimize pharmacokinetic profiles or target engagement.
Synthetic Utility: The target compound’s propanolamine scaffold is structurally simpler than ticagrelor’s triazolopyrimidine core , making it a versatile intermediate for further derivatization.
Biological Activity
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound with the molecular formula CHFNO and a molar mass of 187.19 g/mol. Its structure features an amino group and a difluorophenyl substituent, which contribute to its unique properties and potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound is characterized by:
- Molecular Weight : 187.19 g/mol
- Density : 1.252 g/cm³
- Boiling Point : Approximately 287.6 °C
- pKa Value : Estimated at 12.27, indicating basicity in aqueous solutions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the difluorophenyl group facilitates hydrophobic interactions. This dual interaction profile can modulate the activity of target molecules, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits potential antifungal and antibacterial properties. Its structural analogs have been shown to possess significant biological activities against various pathogens.
Antifungal Activity
In vitro studies have demonstrated that compounds related to this compound exhibit antifungal properties against Candida albicans. For instance, a study indicated that certain fluconazole derivatives with similar structures showed enhanced efficacy against this pathogen .
Antibacterial Properties
The compound's analogs have also been evaluated for antibacterial activity. Some studies suggest that modifications in the fluorine substitution pattern can influence the antimicrobial efficacy of these compounds .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
Different structural variants of this compound exhibit varying biological activities due to differences in their fluorination patterns and stereochemistry.
| Compound Name | CAS Number | Unique Attributes | Biological Activity |
|---|---|---|---|
| (1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL | 55272051 | Different fluorine substitution | Enhanced antifungal activity |
| (1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL | 1269790-20-8 | Fluorophenyl instead of difluorophenyl | Varies in antimicrobial effectiveness |
| (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL | 1270276-78-2 | Different fluorination pattern | Potentially different biological activity |
Q & A
Q. How can researchers mitigate toxicity risks identified in preliminary studies?
Q. Key Challenges :
- Stereochemical Complexity : Requires rigorous chiral validation.
- Fluorine Reactivity : May complicate coupling reactions (e.g., SNAr).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
